molecular formula C20H20N2O3S B14433864 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester CAS No. 77711-87-6

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester

Cat. No.: B14433864
CAS No.: 77711-87-6
M. Wt: 368.5 g/mol
InChI Key: YTPNBTOTLNRARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a pyrrole ring, a carboxylic acid group, and various substituents, including a phenylthio group and an ethyl ester

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-methyl-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

77711-87-6

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 1-methyl-5-oxo-4-(4-phenylsulfanylanilino)-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-13-22(2)19(23)18(17)21-14-9-11-16(12-10-14)26-15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3

InChI Key

YTPNBTOTLNRARN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C)NC2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.